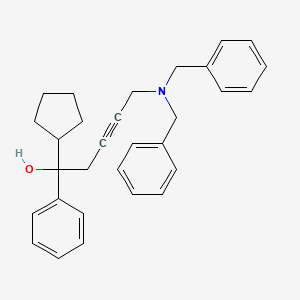![molecular formula C12H12N4O3S B11682073 2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11682073.png)
2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-N-[5-(3-ニトロフェニル)-1,3,4-チアゾール-2-イル]プロパンアミドは、チアゾール類に属する有機化合物です。チアゾール類は、2つの窒素原子と1つの硫黄原子を含む5員環を持つ複素環式化合物です。
準備方法
2-メチル-N-[5-(3-ニトロフェニル)-1,3,4-チアゾール-2-イル]プロパンアミドの合成は、通常、3-ニトロ安息香酸誘導体とチオセミカルバジドをオキシ塩化リン(POCl3)の存在下で反応させることから始まります。この反応により、1,3,4-チアゾール環が形成されます。 得られた中間体は、次に2-メチルプロパノイルクロリドでアシル化され、最終生成物が得られます .
化学反応の分析
2-メチル-N-[5-(3-ニトロフェニル)-1,3,4-チアゾール-2-イル]プロパンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元することができます。
置換: チアゾール環は求核置換反応に関与し、ニトロ基を他の置換基に置き換えることができます。
アシル化: アミド基は、塩基性条件下でアシルクロリドを用いてアシル化することができます。
これらの反応に使用される一般的な試薬には、水素ガス、アシルクロリド、水酸化ナトリウムなどの塩基などがあります。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究への応用
2-メチル-N-[5-(3-ニトロフェニル)-1,3,4-チアゾール-2-イル]プロパンアミドは、いくつかの科学研究に応用されています。
医薬品化学: さまざまな細菌株に対して活性が見られ、抗菌特性の可能性が研究されています.
材料科学: この化合物のユニークな構造特性は、特定の電子特性または光学特性を持つ新素材の開発において有望な候補となっています。
生物学的研究: チアゾール誘導体と生体高分子の相互作用を研究するためのプローブとして使用されます。
科学的研究の応用
2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial properties, showing activity against various bacterial strains.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the interactions of thiadiazole derivatives with biological macromolecules.
作用機序
2-メチル-N-[5-(3-ニトロフェニル)-1,3,4-チアゾール-2-イル]プロパンアミドの作用機序は、特定の分子標的との相互作用に関与しています。ニトロ基は還元されて反応性中間体を形成し、細胞成分と相互作用して抗菌効果をもたらします。 チアゾール環も酵素やタンパク質と相互作用し、それらの正常な機能を阻害する可能性があります .
類似の化合物との比較
2-メチル-N-[5-(3-ニトロフェニル)-1,3,4-チアゾール-2-イル]プロパンアミドと類似の化合物には、次のような他のチアゾール誘導体があります。
2-アミノ-1,3,4-チアゾール: 抗菌および抗炎症特性で知られています。
5-フェニル-1,3,4-チアゾール-2-チオール: 抗癌特性の可能性が研究されています。
2-メチル-N-[5-(3-ニトロフェニル)-1,3,4-チアゾール-2-イル]プロパンアミドを特徴付けるのは、特定の置換パターンであり、これはユニークな化学的および生物学的特性を与えています .
類似化合物との比較
Similar compounds to 2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide include other thiadiazole derivatives such as:
2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
5-phenyl-1,3,4-thiadiazole-2-thiol: Studied for its potential anticancer activity.
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties .
特性
分子式 |
C12H12N4O3S |
|---|---|
分子量 |
292.32 g/mol |
IUPAC名 |
2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H12N4O3S/c1-7(2)10(17)13-12-15-14-11(20-12)8-4-3-5-9(6-8)16(18)19/h3-7H,1-2H3,(H,13,15,17) |
InChIキー |
GFTHGWRFAJJNGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)

![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11682052.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11682054.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682058.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682065.png)
![(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682067.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)
